

how to assess Z36-MP5 efficacy in tumor microenvironments

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Compound of Interest

Compound Name: Z36-MP5

Cat. No.: B12370189

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{"answer":"### Application Notes: Assessing the Efficacy of **Z36-MP5** in the Tumor Microenvironment

Introduction

Z36-MP5 is a novel small-molecule inhibitor targeting the ATPase pocket of Mi-2 β (CHD4), a chromatin remodeling protein.[1] Mi-2 β has been identified as a key regulator of the adaptive anti-tumor immune response, and its inhibition is a promising strategy to overcome resistance to immune checkpoint inhibitors.[1][2] **Z36-MP5** is designed to convert immunotherapy-resistant tumors into sensitive ones by modulating the tumor microenvironment (TME).[2] The constant interplay between tumor cells and the surrounding TME is pivotal in tumor initiation, progression, and response to therapies.[3][4]

The proposed mechanism of action for **Z36-MP5** involves the reactivation of Interferon-Stimulated Genes (ISGs) transcription.[2] Mechanistically, Mi-2 β controls the accessibility of ISGs. By inhibiting the ATPase activity of Mi-2 β , **Z36-MP5** is expected to increase the infiltration and activation of CD8⁺ T cells within the tumor.[1][2] This leads to enhanced anti-tumor activity, particularly in combination with anti-PD-1 therapies.[1]

These application notes provide a framework of in vitro and in vivo assays to evaluate the efficacy of **Z36-MP5** in remodeling the TME and promoting an anti-tumor immune response. The protocols are designed for researchers in oncology and drug development to assess the therapeutic potential of this novel compound. The complexity of the TME necessitates the use of multicellular assays and in vivo models to accurately predict clinical efficacy.[5][6]

Experimental Protocols

In Vitro Assays

1. Mi-2 β ATPase Activity Assay

- Objective: To determine the direct inhibitory effect of **Z36-MP5** on the ATPase activity of Mi-2 β .
- Methodology:
 - Recombinant human Mi-2 β protein is incubated with varying concentrations of **Z36-MP5**.
 - ATP is added to the reaction, and the mixture is incubated at 37°C.
 - The amount of ADP produced, which is proportional to the ATPase activity, is measured using a commercially available ADP-Glo™ Kinase Assay kit.
 - The IC50 value (the concentration of **Z36-MP5** that inhibits 50% of the enzyme activity) is calculated.

2. T-Cell Activation and Proliferation Assay

- Objective: To assess the ability of **Z36-MP5** to enhance T-cell activation and proliferation in the presence of tumor cells.[5]
- Methodology:
 - Co-culture melanoma cells (e.g., B16-F10) with splenocytes from a healthy mouse.
 - Treat the co-culture with varying concentrations of **Z36-MP5**, with and without an anti-PD-1 antibody.
 - After 72 hours, T-cell proliferation is measured using a CFSE dilution assay by flow cytometry.
 - T-cell activation is assessed by measuring the expression of activation markers such as CD69 and CD25 on CD8+ T cells via flow cytometry.

- The concentration of IFN- γ and Granzyme B in the culture supernatant is quantified by ELISA.[1]

3. 3D Spheroid Immune-Mediated Tumor Killing Assay

- Objective: To evaluate the efficacy of **Z36-MP5** in a more physiologically relevant 3D tumor model.[7]
- Methodology:
 - Generate tumor spheroids from a suitable melanoma cell line.
 - Co-culture the spheroids with peripheral blood mononuclear cells (PBMCs).
 - Treat the co-culture with **Z36-MP5**, an anti-PD-1 antibody, or a combination of both.
 - After 72-96 hours, assess tumor cell viability within the spheroids using a live/dead cell staining assay and confocal microscopy.
 - Quantify the infiltration of immune cells into the spheroids through immunohistochemistry or flow cytometry analysis of dissociated spheroids.

In Vivo Assays

1. Syngeneic Mouse Tumor Model

- Objective: To evaluate the in vivo anti-tumor efficacy of **Z36-MP5** and its effect on the TME. [8][9]
- Methodology:
 - Implant murine melanoma cells (e.g., B16-F10) subcutaneously into immunocompetent C57BL/6 mice.[8]
 - Once tumors are established, randomize mice into treatment groups: vehicle, **Z36-MP5**, anti-PD-1 antibody, and **Z36-MP5** in combination with anti-PD-1 antibody.

- Administer treatments according to a predefined schedule. Monitor tumor growth by caliper measurements and record animal body weight and survival.[8]
- At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest the tumors for further analysis.

2. Immunophenotyping of the Tumor Microenvironment

- Objective: To characterize the immune cell populations within the tumor after treatment with **Z36-MP5**.[\[9\]](#)
- Methodology:
 - Excise tumors from the treated mice and prepare single-cell suspensions.
 - Stain the cells with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11b, Gr-1).
 - Analyze the stained cells using multi-color flow cytometry to quantify the different immune cell populations, including CD8+ T cells, regulatory T cells, and myeloid-derived suppressor cells.[\[9\]](#)

3. Immunohistochemistry (IHC) and Immunofluorescence (IF)

- Objective: To visualize the spatial distribution of immune cells and protein markers within the tumor tissue.
- Methodology:
 - Fix harvested tumors in formalin and embed in paraffin (FFPE).[\[10\]](#)
 - Prepare tissue sections and perform IHC or IF staining for markers of interest, such as CD8 (for cytotoxic T cells), Granzyme B (for T-cell activation), and F4/80 (for macrophages).[\[1\]](#)
 - Image the stained sections using a microscope and quantify the density and location of the stained cells within the tumor.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Efficacy of **Z36-MP5**

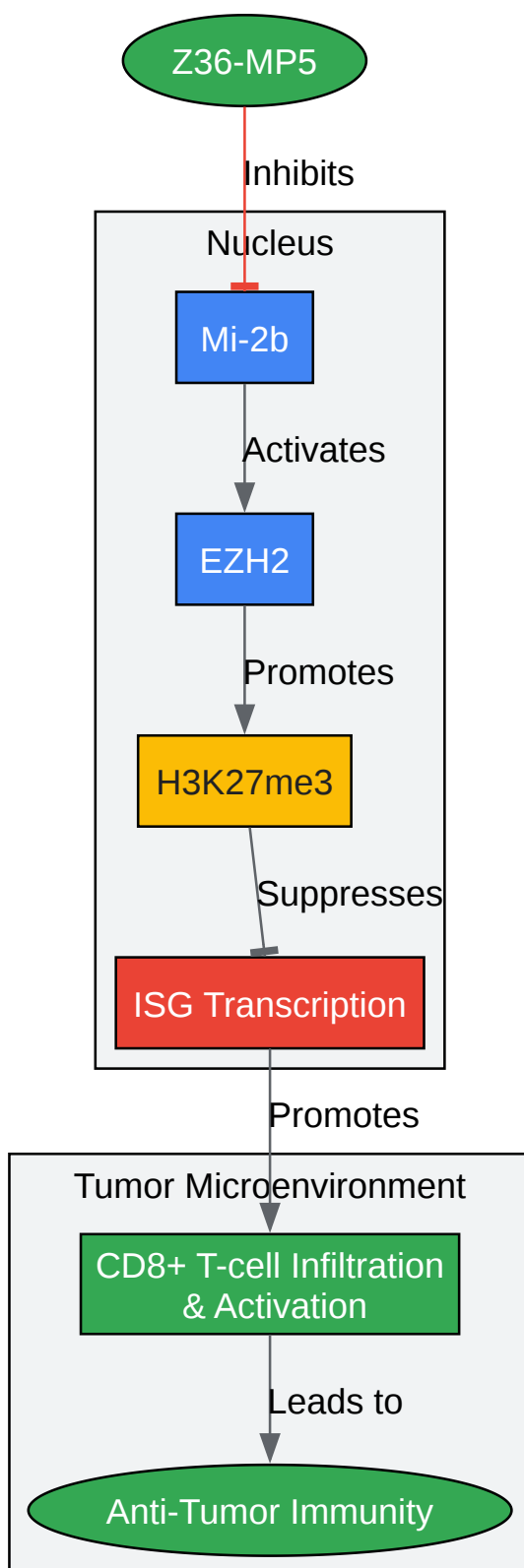
Assay	Parameter	Z36-MP5 (1 μ M)	Z36-MP5 (10 μ M)	Combination (Z36-MP5 + anti-PD-1)
Mi-2 β ATPase Activity	IC50 (nM)	N/A		
T-Cell Proliferation	% Proliferation (CFSE)			
T-Cell Activation	IFN- γ (pg/mL)			
Granzyme B (pg/mL)				
3D Spheroid Killing	% Tumor Cell Lysis			

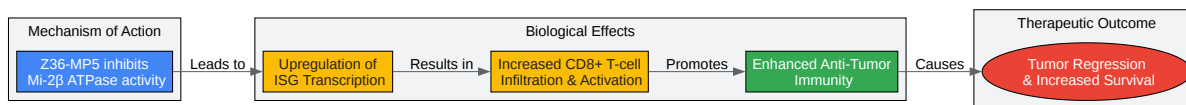
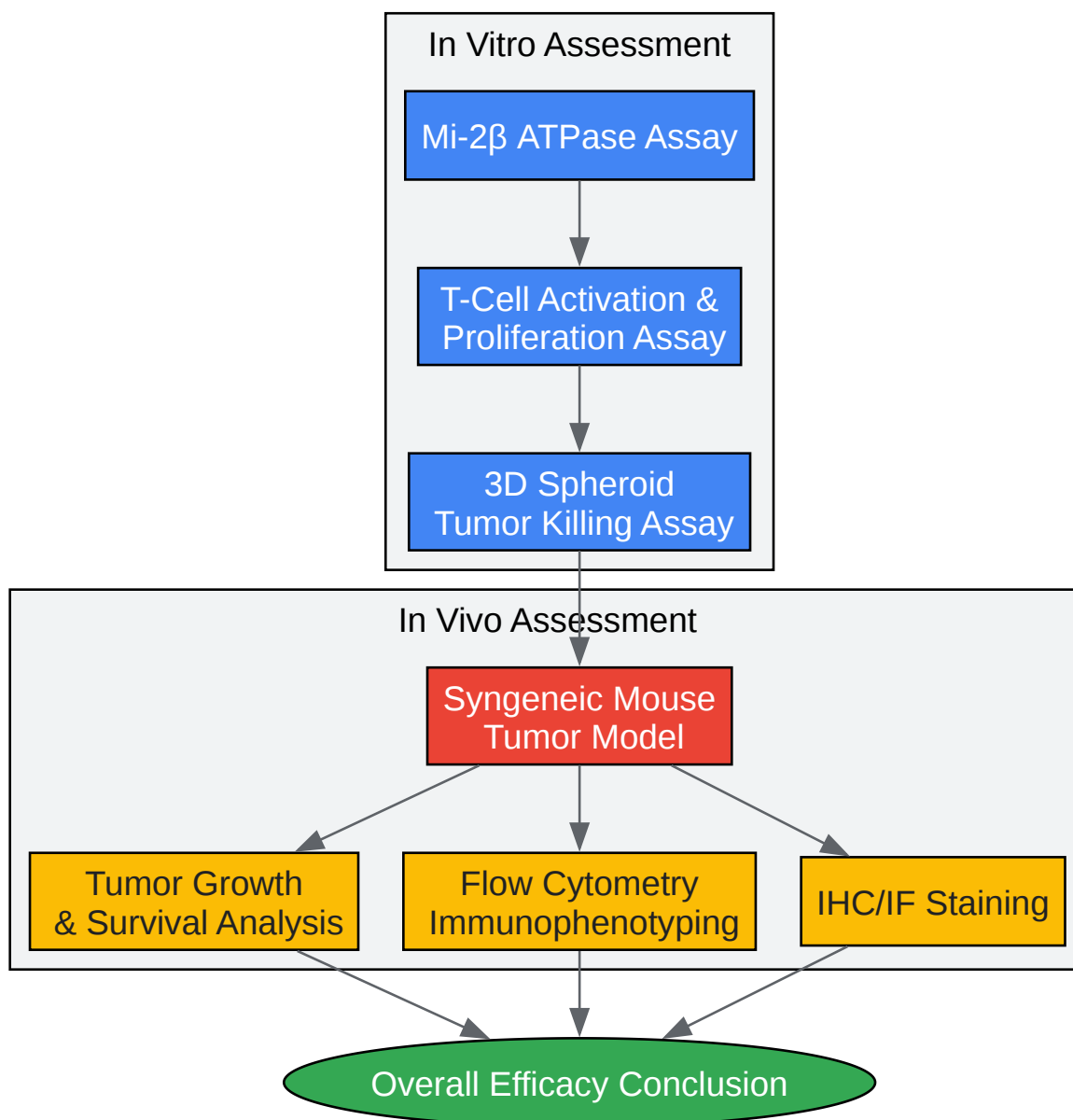
Table 2: In Vivo Anti-Tumor Efficacy of **Z36-MP5** in Syngeneic Mouse Model

Treatment Group	Tumor Growth Inhibition (%)	Change in CD8+ T-cell Infiltration (%)	Change in Granzyme B Expression (%)
Vehicle	0	0	0
Z36-MP5			
anti-PD-1			
Combination			

Visualizations

Signaling Pathway





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